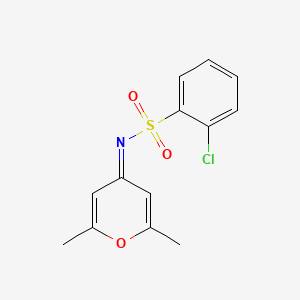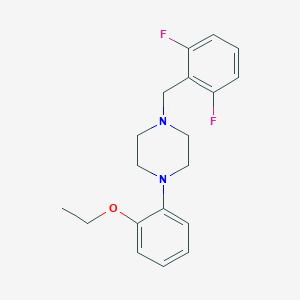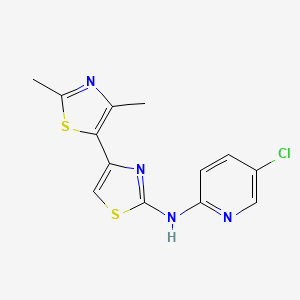![molecular formula C16H14ClNO4 B5806900 4-{[(5-chloro-2-methoxybenzoyl)amino]methyl}benzoic acid](/img/structure/B5806900.png)
4-{[(5-chloro-2-methoxybenzoyl)amino]methyl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(5-chloro-2-methoxybenzoyl)amino]methyl}benzoic acid, also known as CAMB, is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of benzoic acid derivatives and has been found to exhibit significant biological activity in various studies.
Mecanismo De Acción
The mechanism of action of 4-{[(5-chloro-2-methoxybenzoyl)amino]methyl}benzoic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways in the target organisms. This compound has been shown to inhibit the activity of various enzymes, including dihydrofolate reductase and thymidylate synthase, which are essential for DNA synthesis and cell division. Additionally, this compound has been found to disrupt the cell membrane integrity of various microorganisms, leading to their death.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in different studies. It has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth in various cancer cell lines. This compound has also been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Additionally, this compound has been found to exhibit significant activity against various fungal and bacterial infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-{[(5-chloro-2-methoxybenzoyl)amino]methyl}benzoic acid for lab experiments is its broad-spectrum activity against various microorganisms and parasites. This makes it a useful tool for studying the mechanisms of action of different drugs and pathogens. Additionally, this compound has been found to exhibit low toxicity and high selectivity towards target cells, making it a potentially safe and effective therapeutic agent.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has been found to exhibit some cytotoxicity towards normal cells at high concentrations, which may limit its therapeutic potential.
Direcciones Futuras
There are several future directions for research on 4-{[(5-chloro-2-methoxybenzoyl)amino]methyl}benzoic acid. One potential area of research is the development of more effective synthesis methods for this compound, which could improve its yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Other potential future directions include the development of this compound-based drug delivery systems and the exploration of this compound as a potential treatment for various parasitic infections.
Métodos De Síntesis
The synthesis of 4-{[(5-chloro-2-methoxybenzoyl)amino]methyl}benzoic acid involves the reaction of 5-chloro-2-methoxybenzoic acid with formaldehyde and glycine. The reaction is carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The resulting product is then purified using various techniques such as recrystallization or column chromatography. The overall yield of the synthesis is around 50%, and the purity of the final product is typically above 95%.
Aplicaciones Científicas De Investigación
4-{[(5-chloro-2-methoxybenzoyl)amino]methyl}benzoic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anticancer, antifungal, and antibacterial activity in various studies. This compound has also been shown to have potential as an anti-inflammatory and analgesic agent. Additionally, this compound has been found to exhibit significant activity against various parasitic infections, including malaria and leishmaniasis.
Propiedades
IUPAC Name |
4-[[(5-chloro-2-methoxybenzoyl)amino]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4/c1-22-14-7-6-12(17)8-13(14)15(19)18-9-10-2-4-11(5-3-10)16(20)21/h2-8H,9H2,1H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CULZEHIRIGTMKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(aminocarbonyl)-2-(4-methoxyphenyl)vinyl]-2-furamide](/img/structure/B5806827.png)



![ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B5806860.png)
![N'-[(5-bromo-2-furoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5806862.png)

![N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5806884.png)
![methyl 4,5-dimethyl-2-[(1-pyrrolidinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5806887.png)

![4-(3-{[(2-{3-[4-(dimethylamino)phenyl]-1-methyl-2-propen-1-ylidene}hydrazino)(imino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5806899.png)

